(S)-2-amino-3-cyclohexylpropanoic acid
CAS No.: 27527-05-5
Cat. No.: VC21538176
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27527-05-5 |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid |
Standard InChI | InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 |
Standard InChI Key | ORQXBVXKBGUSBA-QMMMGPOBSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H](C(=O)O)N |
SMILES | C1CCC(CC1)CC(C(=O)O)N |
Canonical SMILES | C1CCC(CC1)CC(C(=O)O)N |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(S)-2-amino-3-cyclohexylpropanoic acid is identified by the CAS registry number 27527-05-5 and possesses the molecular formula C₉H₁₇NO₂. The compound belongs to a class of non-proteinogenic amino acids and features a cyclohexyl group that contributes to its distinctive stereochemical and physical properties. The compound is also known by several synonyms including L-cyclohexylalanine, H-Cha-OH, and (2S)-2-amino-3-cyclohexylpropanoic acid .
Chemical Structure and Properties
The molecular structure of (S)-2-amino-3-cyclohexylpropanoic acid consists of an amino acid backbone with a cyclohexyl ring attached through a methylene bridge. This arrangement creates a bulky hydrophobic side chain while maintaining the typical amino acid functionality with an amino group and carboxylic acid group at the alpha carbon. The molecule has a molecular weight of 171.24 g/mol and is typically found in solid form .
Table 1: Chemical Identifiers and Properties of (S)-2-amino-3-cyclohexylpropanoic acid
Property | Value |
---|---|
CAS Number | 27527-05-5 |
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid |
SMILES | C1CCC(CC1)CC(C(=O)O)N |
InChIKey | ORQXBVXKBGUSBA-QMMMGPOBSA-N |
Physical State | Solid |
Stereochemistry
The compound possesses a stereogenic center at the alpha carbon (C-2), with the specific (S)-configuration determining its biological properties and interactions. This stereochemistry is critical for any potential biological activity as it affects the spatial arrangement of functional groups and thus the compound's interaction with biological targets.
Related Chemical Forms
Hydrate Form
(S)-2-amino-3-cyclohexylpropanoic acid is also available in its hydrate form (CAS: 307310-72-1), which has the molecular formula C₉H₁₇NO₂·H₂O or C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol . The hydrate form contains one water molecule associated with each molecule of the amino acid, which can affect its solubility, stability, and crystalline structure.
Comparison Between Anhydrous and Hydrate Forms
The hydrate form differs from the anhydrous form in several key aspects, including crystalline structure, solubility properties, and thermal stability. The presence of water molecules in the crystal lattice can influence the compound's behavior in various chemical and biological systems. The hydrate form is identified by different chemical identifiers, including its unique InChIKey (HDJQIWAIDCEDEF-QRPNPIFTSA-N) .
Synthesis and Chemical Reactivity
Chemical Reactivity
As an amino acid, (S)-2-amino-3-cyclohexylpropanoic acid exhibits reactivity typical of alpha-amino acids. The compound contains both a carboxylic acid group and a primary amine, allowing it to participate in a range of chemical transformations:
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The carboxylic acid group can form esters, amides, and acid anhydrides
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The primary amine can undergo acylation, alkylation, and reductive amination
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Both functional groups allow the compound to participate in peptide bond formation, making it suitable for incorporation into peptides and peptidomimetics
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